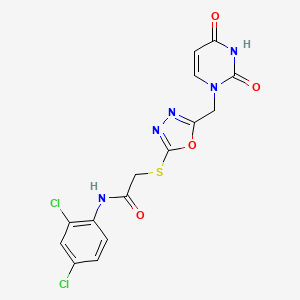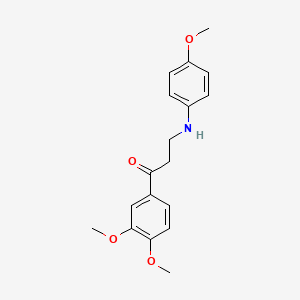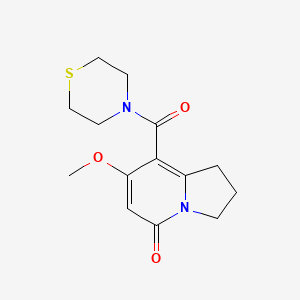![molecular formula C26H25N5O4 B2958566 Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate CAS No. 938739-84-5](/img/no-structure.png)
Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Hossain et al. (2018) explored the synthesis and reactivity of two newly synthesized imidazole derivatives, focusing on their spectroscopic properties and computational analysis. The research aimed to understand their reactivity through density functional theory (DFT) calculations and molecular dynamics (MD) simulations, highlighting the potential of these compounds in various scientific applications (Hossain et al., 2018).
Catalytic Properties
- Luo et al. (2010) investigated the catalytic properties of imidazolium-bridged cyclodextrin dimers in the hydrolytic cleavage of p-nitrophenyl alkanoates. This study provided insights into how these compounds can be utilized in catalytic processes, showcasing their ability to enhance reaction rates and selectivity (Luo et al., 2010).
Biological Activities
- Research by Sharma et al. (2004) on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlighted their antimicrobial activities. This study underscores the potential of imidazole derivatives in developing new antimicrobial agents, providing a foundation for further investigation into their biological applications (Sharma et al., 2004).
Corrosion Inhibition
- A study by Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, investigating their use as corrosion inhibitors for mild steel. This research demonstrated the compounds' effectiveness in significantly reducing corrosion, pointing towards their potential in industrial applications (Srivastava et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetic acid with phenylmethyl bromide in the presence of a base, followed by esterification with acetic anhydride." "Starting Materials": [ "1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetic acid", "Phenylmethyl bromide", "Base (e.g. potassium carbonate)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetic acid and the base in a suitable solvent (e.g. DMF, DMSO) and stir at room temperature.", "Step 2: Add phenylmethyl bromide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in acetic anhydride and heat the mixture at reflux for several hours.", "Step 6: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS-Nummer |
938739-84-5 |
Molekularformel |
C26H25N5O4 |
Molekulargewicht |
471.517 |
IUPAC-Name |
benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-17-14-29-22-23(27-25(29)31(17)18(2)20-12-8-5-9-13-20)28(3)26(34)30(24(22)33)15-21(32)35-16-19-10-6-4-7-11-19/h4-14,18H,15-16H2,1-3H3 |
InChI-Schlüssel |
QEHLAXSFICKIFC-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958485.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2958488.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)




![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2958500.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2958501.png)



